molecular formula C11H14N2O B2617592 3-Benzylpiperazin-2-one CAS No. 78551-76-5

3-Benzylpiperazin-2-one

Cat. No.: B2617592
CAS No.: 78551-76-5
M. Wt: 190.246
InChI Key: XEJMAPBQIWVIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylpiperazin-2-one is a synthetic organic compound belonging to the piperazine class of heterocycles. Piperazine derivatives are a significant area of interest in scientific research due to their diverse pharmacological profiles and utility as key intermediates in organic synthesis. This compound features a benzyl group at the 3-position and a ketone group at the 2-position of the piperazine ring, a structure that makes it a valuable precursor for the development of more complex molecules. Researchers utilize this compound primarily as a versatile chemical building block in the synthesis of novel compounds for pharmaceutical and biochemical screening. Piperazine cores are commonly found in molecules studied for their activity across a range of biological targets. Furthermore, related piperazine derivatives have been investigated for their potential as enzyme activators , such as Carbonic Anhydrase Activators (CAAs), which are being explored for applications in cognition enhancement and artificial tissue engineering. The mechanism of action for piperazine-based compounds can vary significantly with small changes in their chemical structure. Some function as central nervous system stimulants, while others may influence neurotransmitter systems. The specific mechanism of this compound is a subject for ongoing research, and investigators are encouraged to determine its properties and effects in their specific experimental models. This product is provided for research purposes in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local and national safety regulations when handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMAPBQIWVIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzylpiperazin 2 One and Its Derivatives

Established Synthetic Routes to the 3-Benzylpiperazin-2-one Core

Classical synthetic strategies for constructing the this compound ring system typically rely on the formation of a linear precursor followed by an intramolecular cyclization to form the six-membered lactam ring. These methods often provide reliable access to the core structure, with stereochemical control being a key consideration.

The traditional synthesis of the piperazin-2-one (B30754) core often involves the cyclization of an N-substituted ethylenediamine (B42938) derivative. A common strategy begins with an enantiopure amino acid, such as phenylalanine, which serves as a chiral starting material. The synthesis generally proceeds through two main steps:

Formation of a Linear Amide Precursor: This step involves coupling a protected 1,2-diamine with a suitable carboxylic acid or its derivative that contains the benzyl (B1604629) moiety. For instance, N-Boc-ethylenediamine can be reacted with a protected phenylalanine derivative.

Intramolecular Cyclization: The subsequent step is an intramolecular reaction to form the lactam ring. This is often an SN2 ring closure, where a deprotected amine attacks an activated ester or an alkyl halide to furnish the piperazinone core. nih.gov Another classical approach involves the intramolecular condensation of a diamine precursor to form the lactam moiety, a strategy that has been employed in the synthesis of complex drug molecules containing a piperazinone ring. nih.gov

A representative classical approach might involve the reaction between piperazine (B1678402) and benzyl chloride, though this can lead to a mixture of mono- and di-substituted products requiring careful control of reaction conditions and subsequent purification. orgsyn.org

In classical syntheses, achieving stereochemical control at the C3 position is paramount and is typically accomplished through one of two main strategies:

Chiral Pool Synthesis: This is the most common classical approach, where the synthesis begins with an enantiomerically pure starting material that already contains the desired stereocenter. Natural amino acids, particularly (S)-phenylalanine or (R)-phenylalanine, are ideal precursors. The inherent chirality of the amino acid is preserved throughout the reaction sequence, directly leading to the formation of the corresponding enantiopure this compound.

Diastereoselective Reactions: In some routes, a new stereocenter is created. Stereocontrol can be exerted by a pre-existing chiral center elsewhere in the molecule (substrate control) or by using a chiral auxiliary. The auxiliary directs the approach of a reagent to one face of the molecule, leading to a diastereomeric excess of one product, and is typically removed in a later step.

Contemporary and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing the this compound scaffold. These advanced strategies often employ catalysis to achieve high levels of stereocontrol and operational simplicity.

The development of catalytic asymmetric methods provides a powerful alternative to chiral pool synthesis, allowing for the creation of enantiopure compounds from achiral or racemic starting materials.

One notable method is a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org This process starts with commercially available aldehydes (like benzaldehyde), (phenylsulfonyl)acetonitrile, and an oxidant. The key stereochemical control is achieved using a quinine-derived urea (B33335) catalyst, which facilitates two of the three steps. acs.org The subsequent domino reaction with 1,2-ethylenediamine leads to the formation of the 3-substituted piperazin-2-one ring with high enantioselectivity. acs.org

Table 1: Asymmetric Synthesis of 3-Aryl-piperazin-2-ones via DROC Protocol acs.org
EntryAldehyde SubstrateCatalystOverall Yield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeeQNU (10 mol%)7096
24-ChlorobenzaldehydeeQNU (10 mol%)7596
34-CyanobenzaldehydeeQNU (10 mol%)9095
42-NaphthaldehydeeQNU (10 mol%)7099

Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation. caltech.edu This method has been developed for the enantioselective synthesis of α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines. caltech.edu The reaction utilizes a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand to control the stereochemistry of the alkylation of a piperazin-2-one enolate. caltech.edu

Catalytic methods offer significant advantages in terms of efficiency and selectivity. The mechanisms underpinning these transformations are key to their success.

Organocatalysis in DROC: In the domino ring-opening cyclization (DROC) sequence, a cinchona alkaloid-derived urea or thiourea (B124793) catalyst operates as a bifunctional catalyst. acs.org It uses hydrogen bonding to activate the substrates and control their orientation in the transition state of both the Knoevenagel condensation and the subsequent asymmetric epoxidation, thereby inducing high enantioselectivity. The final ring-opening of the epoxide by ethylenediamine and subsequent intramolecular cyclization proceeds without further catalytic intervention to yield the final piperazinone product. acs.org

Palladium Catalysis: The palladium-catalyzed asymmetric allylic alkylation involves the formation of a chiral palladium-enolate of the piperazin-2-one. caltech.edu The palladium complex, bearing a chiral ligand, coordinates to an allylic substrate, forming a π-allyl palladium intermediate. The nucleophilic piperazinone enolate then attacks this intermediate, with the chiral ligand directing the attack to create the C-C bond with high enantioselectivity. caltech.edu This catalytic cycle allows for the construction of challenging α-tertiary stereocenters.

Table 2: Comparison of Advanced Catalytic Methods for Piperazinone Synthesis
MethodCatalyst SystemKey FeaturesStereocontrol
Domino Ring-Opening Cyclization (DROC)Quinine-derived urea/thioureaOne-pot, three-step sequence from simple starting materials. acs.orgHigh enantioselectivity (up to 99% ee) induced by the organocatalyst. acs.org
Asymmetric Allylic AlkylationPalladium complex with chiral PHOX ligandCreates α-tertiary stereocenters; tolerant of various N-substituents. caltech.eduGood to excellent enantioselectivity controlled by the chiral ligand. caltech.edu
SnAP ProtocolCopper(II) triflate with a ligandCatalytic variant allows for a broader substrate scope, including heteroaromatic aldehydes. ethz.chPotential for enantioselective process through the use of chiral ligands. ethz.ch

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. For this compound, these principles are evident in several contemporary strategies:

Catalysis: The shift from stoichiometric reagents to catalytic methods is a cornerstone of sustainable synthesis. Organocatalysis and transition-metal catalysis reduce waste by using small amounts of catalysts that can be recycled, in principle. acs.orgcaltech.edumdpi.com

Photoredox Catalysis: While not yet specifically reported for this compound, photoredox catalysis represents a green and sustainable approach for C-H functionalization in piperazine synthesis. mdpi.com These methods often use visible light as a renewable energy source and can employ organic photocatalysts, avoiding the cost and toxicity associated with some transition metals. mdpi.com Adapting such methods could provide future sustainable routes to this compound derivatives.

Post-Synthetic Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can serve as a versatile template for further chemical modifications. The two primary sites for functionalization are the nitrogen atoms of the piperazinone ring and the aromatic ring of the benzyl moiety. These modifications are instrumental in developing new derivatives for various therapeutic targets.

The secondary amine within the piperazinone ring is a nucleophilic site readily amenable to alkylation and acylation reactions. These modifications are crucial for modulating the compound's polarity, basicity, and steric profile, which in turn influences its interaction with biological targets.

N-Alkylation: This process involves the introduction of an alkyl group onto a nitrogen atom. For the piperazinone ring, this typically occurs at the N4 position. A common method involves reacting the parent piperazinone with an alkyl halide (e.g., alkyl chloride or bromide) in the presence of a base. The base, such as potassium carbonate or triethylamine, neutralizes the hydrogen halide formed during the reaction, driving it to completion. The choice of solvent and temperature can influence reaction rates and yields. For instance, polar protic solvents like ethanol (B145695) or aprotic solvents like dichloromethane (B109758) may be used depending on the specific substrates and reaction mechanism (SN1 vs. SN2). Reductive amination, using an aldehyde or ketone with a reducing agent, presents an alternative pathway to N-alkylated products.

N-Acylation: This strategy introduces an acyl group (R-C=O) to the piperazine nitrogen, forming an amide linkage. This transformation can significantly alter the electronic properties of the nitrogen, reducing its basicity. Acylation is typically achieved using acylating agents like acyl chlorides or acid anhydrides. organic-chemistry.org The reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. N-acylbenzotriazoles have also been shown to be effective reagents for the acylation of amines under mild conditions. organic-chemistry.org

Reaction TypeReagentsTypical ConditionsResulting Functional Group
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃, DIPEA)Solvent (e.g., EtOH, DCM), Heat or MicrowaveN-Alkyl
N-AcylationAcyl Chloride (R-COCl) or Anhydride ((RCO)₂O)Base (e.g., Pyridine, Et₃N), Aprotic SolventN-Acyl (Amide)
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Acidic or Neutral pH, Solvent (e.g., MeOH)N-Alkyl
SulfonylationSulfonyl Chloride (R-SO₂Cl)Base, Aprotic SolventN-Sulfonyl (Sulfonamide)

The benzyl group offers another site for modification through reactions on its aromatic ring. The regioselectivity of these reactions—that is, whether substitution occurs at the ortho, meta, or para position—is governed by the electronic properties of the existing substituents. The piperazinone ring attached to the methylene (B1212753) bridge acts as an electron-withdrawing group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom (-Br, -Cl).

Friedel-Crafts Alkylation/Acylation: This introduces alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃.

These newly introduced functional groups can then be further modified. For example, a nitro group can be reduced to an amine (-NH₂), which can then be acylated or alkylated, providing a secondary point for diversification. The ability to selectively functionalize the benzyl ring is essential for probing interactions within the binding pockets of target proteins. mdpi.com

ReactionKey ReagentsSubstituent IntroducedPrimary Position(s)
NitrationHNO₃, H₂SO₄-NO₂meta, para
BrominationBr₂, FeBr₃-Brmeta, para
ChlorinationCl₂, AlCl₃-Clmeta, para
Friedel-Crafts AcylationRCOCl, AlCl₃-CORmeta, para

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific chemical features of a molecule contribute to its biological activity. The synthesis of a focused library of analogues based on the this compound scaffold is a direct application of the functionalization strategies described above.

By systematically varying substituents at both the piperazinone nitrogen and the benzyl ring, researchers can map the chemical requirements for optimal activity. mdpi.com For example, a series of analogues might be created where the N4 position is substituted with different alkyl chains (e.g., methyl, ethyl, propyl) to investigate the effect of sterics and lipophilicity. researchgate.net Another series might explore a range of electron-donating and electron-withdrawing substituents at the para-position of the benzyl ring (e.g., -OCH₃, -Cl, -CF₃) to probe electronic effects. mdpi.comnih.gov

These studies have been applied to various classes of piperazine derivatives to optimize their function as tyrosinase inhibitors, σ1 receptor ligands, and Mcl-1 inhibitors. nih.govnih.govnih.gov For instance, in the development of σ1 receptor ligands, it was found that introducing a para-substituent on the benzyl ring could improve both affinity and selectivity. nih.gov Similarly, SAR studies of dermorphin (B549996) analogues incorporating a piperazin-2-one ring revealed that both the stereochemistry and the nature of the ring (piperazinone vs. piperazine) were critical for opiate activity. nih.gov The data gathered from these systematic modifications guide the rational design of more potent and selective therapeutic agents. researchgate.net

Modification SiteExample SubstituentsProperty InvestigatedPotential Impact on Activity
Piperazinone N4-Position-H, -CH₃, -COCH₃, -SO₂PhBasicity, H-bond capacity, StericsAltering receptor binding, solubility
Benzyl Ring (para-position)-H, -F, -Cl, -OCH₃, -CF₃Electronic effects, LipophilicityModifying binding affinity, metabolism
Benzyl Ring (meta-position)-H, -Cl, -OHPositional isomersProbing specific pockets of a binding site
Piperazinone C3-Stereocenter(R)-configuration, (S)-configurationChiralityEnantioselective binding to target

Structural Elucidation and Advanced Conformational Analysis of 3 Benzylpiperazin 2 One

Advanced Spectroscopic Characterization Methodologies

The structural elucidation of 3-benzylpiperazin-2-one relies on a combination of sophisticated spectroscopic methods. These techniques provide a comprehensive picture of the molecule's connectivity, functional groups, and electronic environment.

High-Resolution and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for characterizing piperazine (B1678402) derivatives. For compounds like this compound, ¹H and ¹³C NMR spectra are often complicated by conformational dynamics in solution. nih.govrsc.org The presence of the amide bond within the piperazin-2-one (B30754) ring leads to restricted rotation, resulting in the existence of distinct conformers. nih.govrsc.org This phenomenon, coupled with the chair-like inversion of the piperazine ring, can cause significant broadening or even duplication of signals for the ring's N-CH₂ protons at room temperature. nih.govrsc.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning these complex signals and confirming the molecule's structural framework.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following data is predicted based on the analysis of structurally similar piperazine and piperidinone derivatives.

Atom/Group Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Phenyl (C₆H₅)7.20 - 7.40 (m, 5H)127.0 - 130.0 (aromatic CH), ~135 (quaternary C)
Benzyl (B1604629) (CH₂)2.80 - 3.10 (m, 2H)~45.0
Piperazine Ring H33.90 - 4.20 (m, 1H)~58.0
Piperazine Ring H5, H63.00 - 3.60 (m, 4H)~40.0 - 50.0
Amide (C=O)-~170.0
Amine (NH)Broad singlet, variable position-

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy identifies the functional groups within the molecule. The analysis of benzyl-3-oxopyperazine-1-carboxylate, a closely related structure, provides insight into the expected vibrational modes for this compound. researchgate.net The primary characteristic band is the strong absorption from the amide carbonyl (C=O) stretch. Aromatic and aliphatic C-H stretching vibrations, along with N-H stretching, are also key diagnostic peaks.

Key Vibrational Frequencies for this compound Analogues researchgate.net

Data based on experimental and theoretical studies of benzyl-3-oxopyperazine-1-carboxylate. researchgate.net

Vibrational Mode FTIR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
N-H Stretch~3300 - 3400Not specified
Aromatic C-H Stretch~3060 - 3090~3060
Aliphatic C-H Stretch~2850 - 2980~2900 - 3000
Amide C=O Stretch~1650 - 1680~1650 - 1680
Aromatic C=C Stretch~1450, 1495, 1600~1600
C-N StretchNot specifiedNot specified

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight and elemental composition of a compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) reveal structural information. For N-benzylpiperazine derivatives, the most characteristic fragmentation involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation at m/z 91. researchgate.netcore.ac.uk Other significant fragmentation pathways include the cleavage of the piperazine ring. researchgate.net

Plausible Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Plausible Fragment Identity Fragmentation Pathway
191.118[M+H]⁺Molecular Ion (Protonated)
100.081[C₅H₁₀N₂O]⁺Loss of benzyl radical from parent molecule
91.054[C₇H₇]⁺Cleavage of benzyl group, forming tropylium cation

X-ray Crystallographic Studies of this compound and its Co-crystals/Complexes

As of this review, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, extensive crystallographic data for structurally related compounds provide a reliable model for its solid-state conformation.

For instance, the crystal structure of t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one shows that the six-membered heterocyclic ring adopts a stable chair conformation. researchgate.net In this analogue, the bulky benzyl and phenyl substituents all occupy equatorial positions to minimize steric hindrance. researchgate.net This arrangement is the energetically preferred state for such substituted rings. It is therefore highly probable that this compound also crystallizes in a chair conformation with the benzyl group in an equatorial orientation.

Crystallographic Data for the Analogue: t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one researchgate.net

Parameter Value
Chemical FormulaC₂₄H₂₃NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.8918
b (Å)30.6042
c (Å)12.3878
β (°)92.426
V (ų)3746.8
Z (molecules/unit cell)8

The study of co-crystals and molecular complexes is a significant area of pharmaceutical science, though no specific examples involving this compound have been detailed. Piperazine moieties are known to form co-crystals, which can alter the physicochemical properties of the active molecule. mdpi.com

Conformational Dynamics and Preferred Orientations of the this compound Ring System

The piperazin-2-one ring system is not static; it exhibits dynamic conformational behavior in solution, which is crucial to its characterization and reactivity. The two primary conformational processes are the inversion of the six-membered ring and the restricted rotation about the N4-C5 amide bond. rsc.orgscispace.com

The piperazine ring itself preferentially adopts a chair conformation, which can undergo a ring-flip to an alternative chair form. scispace.com However, the most significant dynamic feature arises from the partial double-bond character of the amide C-N bond within the ring. This restricted rotation creates a substantial energy barrier, leading to the existence of distinct rotational conformers (rotamers) that can be observed on the NMR timescale, particularly at lower temperatures. nih.govrsc.org The activation energy barriers for this amide bond rotation in related N-benzoylpiperazines have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.orgscispace.com This dynamic behavior explains the complexity of the NMR spectra, where separate signals for axial and equatorial protons may be observed and can appear broadened as the rate of exchange approaches the NMR timescale frequency. nih.gov The benzyl group at the C3 position is expected to preferentially occupy the equatorial position to minimize steric interactions.

Chiroptical Spectroscopy and Absolute Configuration Assignment for Enantiomers of this compound

The presence of a substituent at the C3 position renders this compound a chiral molecule, existing as a pair of enantiomers (R and S). The determination of the absolute configuration of each enantiomer is critical and can be achieved through chiroptical spectroscopy.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods produce unique spectra for each enantiomer, which are mirror images of each other. While specific CD spectra for the enantiomers of this compound have not been published, the methodology has been successfully applied to determine the absolute configuration of similar chiral lactams, such as 3-pyrrolin-2-ones. rug.nl In such cases, the sign of the Cotton effect corresponding to the n→π* electronic transition of the lactam chromophore can be correlated to the absolute configuration at the stereocenter. rug.nl

The absolute configuration is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the C3 stereocenter are prioritized based on atomic number. The final assignment of R or S configuration depends on the spatial arrangement of these prioritized groups. While X-ray crystallography of a single enantiomer is the definitive method for determining absolute configuration, chiroptical methods provide a powerful and accessible alternative for assigning stereochemistry in solution. rug.nlacs.org

Computational and Theoretical Investigations of 3 Benzylpiperazin 2 One

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of a molecule. researchgate.netnih.gov For 3-Benzylpiperazin-2-one, these methods can predict its optimized geometry, charge distribution, and frontier molecular orbitals (FMOs), which are crucial for understanding its chemical behavior. mdpi.com

Calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. mdpi.com The optimized structure reveals key bond lengths, bond angles, and dihedral angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electron-donating and accepting capabilities, respectively. wuxibiology.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. mdpi.com These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.commdpi.com A high electrophilicity index suggests a molecule's strong capacity to accept electrons, indicating it can form stable bonds with biological macromolecules. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are essential for predicting non-covalent interactions. mdpi.comresearchgate.net For this compound, the carbonyl oxygen and the π-system of the benzyl (B1604629) group are expected to be key features on the MEP map.

DescriptorFormulaSignificanceHypothetical Value (eV)
HOMO Energy (EHOMO)-Electron-donating capacity-6.5
LUMO Energy (ELUMO)-Electron-accepting capacity-1.2
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, stability5.3
Electronegativity (χ)-(EHOMO + ELUMO)/2Electron-attracting tendency3.85
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to charge transfer2.65
Chemical Softness (S)1 / (2η)Polarizability, reactivity0.19
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons2.80

This interactive table presents hypothetical reactivity descriptors for this compound, calculated from theoretical HOMO and LUMO energies. These values help quantify the molecule's electronic behavior and potential for chemical reactions.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

While quantum calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time in a realistic environment, such as in an aqueous solution. mdpi.com MD simulations are crucial for exploring the conformational landscape of flexible molecules like this compound and understanding its interactions with surrounding solvent molecules. nih.govnih.gov

An MD simulation begins by placing the molecule in a periodic box filled with explicit solvent molecules (e.g., water). The system's energy is minimized, and then it is gradually heated and equilibrated to a target temperature and pressure (e.g., 300 K and 1 atm). nih.gov During a production run, which can span hundreds of nanoseconds, the trajectories of all atoms are calculated by solving Newton's equations of motion. researchgate.net

Analysis of the MD trajectory for this compound would reveal its conformational preferences. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify major conformational changes. nih.gov

Dihedral Angle Analysis: To characterize the puckering of the piperazin-2-one (B30754) ring (which can adopt chair, boat, or twist-boat conformations) and the rotational freedom of the benzyl group relative to the core.

Cluster Analysis: To group similar conformations and identify the most populated (i.e., most stable) conformational states of the molecule in solution. upc.edu

Furthermore, MD simulations elucidate solute-solvent interactions. nih.gov The Radial Distribution Function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the this compound, such as the carbonyl oxygen or the amine hydrogen, revealing the structure of the solvation shells. nih.gov The number and lifetime of hydrogen bonds formed between the molecule and water can also be quantified, providing insight into its solubility and interaction patterns. nih.gov

ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes inter- and intramolecular forces
Solvent ModelTIP3P, SPC/ERepresents explicit water molecules
System Size~10,000 atomsMolecule plus solvent in a periodic box
Temperature300 KSimulates physiological conditions
Pressure1 atmSimulates physiological conditions
Simulation Time100-500 nsAllows for adequate conformational sampling
AnalysisRMSD, Cluster Analysis, RDFTo evaluate stability, conformations, and interactions

This interactive table outlines typical parameters used to set up a Molecular Dynamics (MD) simulation for a small molecule like this compound in an aqueous environment.

Molecular Docking and Ligand-Target Modeling for this compound (in theoretical contexts)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in structure-based drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking studies can hypothetically assess its potential to interact with various biological targets.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. researchgate.net A docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site, and a scoring function estimates the binding affinity, often expressed as a binding energy (kcal/mol). mdpi.com

Based on the activities of related benzylpiperazine and piperazine (B1678402) derivatives, several protein targets are of theoretical interest for docking studies with this compound:

Acetylcholinesterase (AChE): An enzyme implicated in Alzheimer's disease. Benzylpiperazine derivatives have been investigated as AChE inhibitors. nih.govnih.gov Docking could reveal if the benzyl group of this compound can interact with key residues in the active site gorge of AChE. researchgate.netresearchgate.net

B-cell lymphoma 2 (Bcl-2) Family Proteins: These are key regulators of apoptosis and are important targets in cancer therapy. nih.gov Phyto-compounds have been docked against Bcl-2 to identify potential inhibitors. nih.govresearchgate.net A docking study could explore whether this compound can bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, mimicking the action of BH3-only proteins. nih.gov

The results of a docking simulation provide the most likely binding pose and a corresponding binding score. Analysis of the pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the binding pocket. mdpi.com

Target Protein (PDB ID)Therapeutic AreaHypothetical Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Acetylcholinesterase (1EVE)Alzheimer's Disease-8.5Trp84, Tyr334 (π-π stacking with benzyl ring)
Bcl-2 (2W3L)Oncology-7.2Phe105, Arg143 (hydrophobic and H-bond interactions)

This interactive table presents a hypothetical molecular docking study of this compound against two relevant protein targets. The binding energy and interacting residues are illustrative of the data generated from such a computational experiment.

De Novo Design Principles and Virtual Screening for this compound Derivatives

The this compound structure serves as an excellent starting point, or "scaffold," for the design of new, more potent, and selective molecules through computational methods like de novo design and virtual screening. nih.govmdpi.com

De novo design involves the computational construction of novel ligands, often by adding functional groups to a core scaffold to enhance interactions with a specific target. acs.org Starting with the docked pose of this compound in a target's active site, algorithms can suggest modifications to optimize binding. For example, software could suggest adding a hydroxyl group to the benzyl ring to form a new hydrogen bond with a polar residue in the binding pocket, or replacing the benzyl group with other substituents to better fill a hydrophobic pocket. This approach allows for the rational design of a focused library of derivatives with a higher probability of being active. jneonatalsurg.com

Virtual screening is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov A virtual library of this compound derivatives can be created in silico by systematically varying substituents at different positions (e.g., on the benzyl ring or the piperazinone nitrogen). This library can then be rapidly docked against a target protein. researchgate.net The top-scoring compounds are selected for further investigation. An important part of this process is filtering the library based on drug-likeness criteria, such as Lipinski's Rule of Five, to ensure that the designed compounds have favorable pharmacokinetic properties. researchgate.net

Scaffold PositionR-Group ModificationPotential Influence on PropertiesLipinski's Rule of Five Compliance
Benzyl Ring (para)-H (unsubstituted)BaselineYes
Benzyl Ring (para)-OHIncrease polarity, potential H-bond donorYes
Benzyl Ring (para)-ClIncrease hydrophobicity, potential halogen bondYes
N4-position-HBaselineYes
N4-position-CH₃Increase lipophilicity, steric bulkYes
N4-position-C(=O)CH₃Add H-bond acceptor, reduce basicityYes

This interactive table illustrates how the this compound scaffold can be used in virtual screening. Different R-group substitutions are proposed, and their potential impact on physicochemical properties and compliance with drug-likeness rules is noted.

Chemical Reactivity and Transformation Mechanisms of 3 Benzylpiperazin 2 One

Ring-Opening Reactions and Rearrangements Involving the Piperazin-2-one (B30754) Scaffold

The piperazin-2-one ring is a six-membered lactam that generally exhibits considerable stability due to amide resonance, which imparts a degree of double-bond character to the C-N bond within the ring. Consequently, ring-opening reactions are not spontaneous and typically require specific reagents or catalytic conditions to overcome the stability of the amide bond. While direct ring-opening of 3-benzylpiperazin-2-one is not extensively documented, the reactivity of the parent piperazin-2-one scaffold and related structures provides insight into potential transformation pathways.

Strategies for cleaving the C-N bonds in related piperazine (B1678402) systems often involve the activation of the nitrogen atoms. For instance, the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic diamine, can be initiated by various activating agents such as sulfonyl chlorides, alkyl halides, or benzynes, which render a C-N bond susceptible to nucleophilic attack and subsequent cleavage. researchgate.net

In contrast to ring-cleavage, synthetic strategies often employ ring-forming reactions that proceed through the opening of a precursor. One such advanced method is the domino ring-opening cyclization (DROC) process. In this approach, a precursor such as an epoxide undergoes a stereoselective ring-opening by a diamine, which is immediately followed by an intramolecular cyclization to furnish the piperazin-2-one ring with high stereocontrol. acs.org

Skeletal rearrangements of the piperazin-2-one ring itself are uncommon. However, related rearrangement reactions in heterocyclic chemistry, such as the Benzilic Acid Rearrangement, demonstrate the potential for structural transformations in related dicarbonyl systems under basic conditions. wikipedia.orgorganic-chemistry.org This reaction involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid, which can lead to ring contraction if the diketone is cyclic. wikipedia.orgorganic-chemistry.org While this compound is not a 1,2-dicarbonyl compound, this type of rearrangement highlights a potential, albeit mechanistically distinct, pathway for structural modification in more complex derivatives.

Elucidation of Reaction Mechanisms at the Benzyl (B1604629) and Piperazinone Subunits

The reactivity of this compound can be analyzed by considering its two primary subunits: the piperazinone ring and the benzyl group. Each subunit possesses distinct sites for chemical modification.

Piperazinone Subunit Reactivity:

The piperazinone ring contains several reactive sites. The nitrogen atoms can act as nucleophiles or bases, the carbonyl group is susceptible to nucleophilic addition, and the α-carbons can be deprotonated to form enolates.

A notable reaction of the piperazin-2-one scaffold involves its treatment with triethyl phosphite (B83602) in the presence of phosphoryl chloride. This reaction does not lead to ring-opening but instead results in the formation of tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates. acs.org The mechanism involves the formation of an electrophilic intermediate that facilitates the addition of the phosphite nucleophile to both the C2 and C3 positions of the piperazinone ring. acs.org

Benzyl Subunit Reactivity:

The benzyl group's reactivity is dominated by the benzylic position—the carbon atom directly attached to the phenyl ring. This position is activated towards radical, cationic, and anionic intermediates due to resonance stabilization provided by the adjacent aromatic ring.

Nucleophilic Substitution: The benzylic position can undergo nucleophilic substitution reactions via both SN1 and SN2 mechanisms. An SN1 reaction is favored if a good leaving group is present at the benzylic position of a tertiary carbon, as it proceeds through a stable, resonance-delocalized benzylic carbocation. For primary benzylic systems, the SN2 mechanism is more common, involving a concerted backside attack by a nucleophile. khanacademy.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the benzylic carbon. Regardless of the length of an alkyl side chain, if the benzylic position contains at least one hydrogen atom, it will be oxidized to a carboxylic acid. This transformation proceeds through the formation of a stable benzylic radical intermediate.

Palladium-Catalyzed Reactions: The benzyl group can participate in transition metal-catalyzed reactions. For instance, a palladium catalyst can facilitate reactions that proceed through a common Pd-benzyl enolate intermediate, which can exist in equilibrium as O-bound and C-bound forms, leading to different arylation and benzylation products. researchgate.net

SubunitReaction TypeReagentsProductsMechanism Highlights
PiperazinonePhosphonylationP(OEt)3, POCl3cis/trans-piperazine-2,3-diyl-bisphosphonatesAddition of phosphite to C2 and C3 positions. acs.org
BenzylNucleophilic Substitution (SN1)Nucleophile (e.g., H2O, ROH)Benzylic alcohol/etherFormation of a resonance-stabilized benzylic carbocation. khanacademy.org
BenzylNucleophilic Substitution (SN2)Strong Nucleophile (e.g., -OH, -CN)Substituted benzyl productConcerted backside attack at the benzylic carbon. khanacademy.org
BenzylOxidationKMnO4 or H2CrO4Benzoic acidReaction proceeds if at least one benzylic hydrogen is present.

Intermolecular Interactions and Self-Assembly of this compound Derivatives

The supramolecular chemistry of this compound is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. These interactions dictate the compound's crystal packing, solubility, and its ability to bind to biological targets.

Hydrogen Bonding: The piperazin-2-one core is a prime candidate for forming strong intermolecular hydrogen bonds. The secondary amine (N-H) at the N4 position is a hydrogen bond donor, while the carbonyl oxygen (C=O) and the tertiary amine nitrogen are effective hydrogen bond acceptors. mdpi.com These interactions can lead to the formation of well-defined dimers or extended polymeric chains in the solid state, significantly influencing the material's physical properties. mdpi.com

π-Interactions and Hydrophobic Effects: The benzyl group contributes significantly to the intermolecular forces through π-π stacking and hydrophobic interactions. The aromatic ring can engage in face-to-face or edge-to-face stacking with other aromatic rings, a stabilizing interaction common in the crystal structures of aromatic compounds. mdpi.com Studies on the molecular imprinting of benzylpiperazine have confirmed that π-π stacking is a key interaction responsible for binding within polymeric matrices. mdpi.com The benzyl group can also act as a weak hydrogen bond acceptor, with O-H or C-H bonds interacting with the π-electron cloud of the aromatic ring. rsc.org

Self-Assembly: The combination of directional hydrogen bonds from the piperazinone ring and broader, less directional π-stacking and hydrophobic interactions from the benzyl group can drive the self-assembly of derivatives into more complex architectures. For example, related piperazine-containing molecules have been shown to form self-assembled cylindrical structures. nih.gov These non-covalent interactions are also fundamental to the mechanism of action for many drugs, where the specific geometry and nature of hydrogen bonds and hydrophobic contacts determine the binding affinity and selectivity of a ligand for its protein target. nih.govkubinyi.de

Interaction TypeParticipating Functional Group(s)Description
Hydrogen Bond (Donor)Piperazinone N-HForms strong, directional bonds with H-bond acceptors (e.g., C=O, N). mdpi.com
Hydrogen Bond (Acceptor)Piperazinone C=O, N4Accepts hydrogen bonds from H-bond donors (e.g., N-H, O-H). mdpi.com
π-π StackingBenzyl Group (Aromatic Ring)Stabilizing interaction between aromatic rings in parallel or offset orientations. mdpi.com
Hydrophobic InteractionsBenzyl GroupTendency of nonpolar groups to aggregate in aqueous environments.
C-H/π or O-H/π InteractionsBenzyl Group and C-H/O-H DonorsWeak hydrogen bonds where the π-system of the ring acts as the acceptor. rsc.org

Mechanistic Biological Investigations of 3 Benzylpiperazin 2 One in Vitro Focus

Molecular Target Identification and Validation in Cell-Free and Cultured Cell Systems

Enzyme Inhibition and Activation Kinetics of 3-Benzylpiperazin-2-one Analogs

No data is currently available in the scientific literature regarding the in vitro inhibitory or activation effects of this compound or its close analogs on specific enzymes.

Receptor Binding and Allosteric Modulation Assays in Recombinant Systems

There are no published studies detailing the receptor binding affinities or allosteric modulatory effects of this compound in recombinant systems. Research on related benzylpiperazine derivatives has shown interaction with various receptors, including sigma (σ) receptors, but this cannot be extrapolated to the 3-oxo derivative without specific experimental validation. nih.govnih.govacs.org

Protein-Ligand Interaction Studies Using Biophysical Techniques

No biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, have been published that characterize the direct interaction of this compound with any protein target.

Analysis of Cellular Processes Modulated by this compound in In Vitro Models

Investigation of Intracellular Signaling Cascades (e.g., phosphorylation events, gene expression modulation)

There is no available data from in vitro studies investigating the effects of this compound on intracellular signaling pathways, including but not limited to phosphorylation events or changes in gene expression.

Assessment of Cellular Responses (e.g., cell cycle progression, morphological changes)

No studies have been published that assess the impact of this compound on cellular responses such as cell cycle progression, apoptosis, or morphological alterations in in vitro models.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Derivatives

The exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for understanding how modifications to this chemical scaffold influence its biological activity. While comprehensive SAR studies specifically focused on the this compound core are limited in publicly available research, valuable insights can be extrapolated from studies on related benzylpiperazine and piperazin-2-one (B30754) analogs. These studies provide a foundational understanding of the key structural features that can be modulated to enhance potency and selectivity for various biological targets.

Elucidation of Key Structural Determinants for Observed Biological Activities

The biological activity of this compound derivatives can be systematically altered by modifying three primary regions of the molecule: the benzyl (B1604629) moiety, the piperazin-2-one core, and the substituents on the piperazine (B1678402) nitrogens.

The Benzyl Group: The nature and position of substituents on the phenyl ring of the benzyl group are critical determinants of biological activity. In related benzylpiperazine series, the introduction of electron-donating or electron-withdrawing groups can significantly impact binding affinity and functional activity at various receptors. For instance, in a series of N-benzylpyrazine-2-carboxamides, substitutions on the benzyl ring influenced antimycobacterial activity, although no clear correlation with lipophilicity was observed. Specifically, a 4-methoxybenzyl derivative showed comparable activity to a 3-trifluoromethylbenzyl derivative against Mycobacterium tuberculosis nih.gov. This suggests that both electronic and steric factors of the benzyl substituent play a complex role in molecular recognition.

The Piperazin-2-one Core: The lactam functionality within the piperazin-2-one ring provides a rigid structural constraint and potential hydrogen bonding interactions, which are important for target binding. The carbonyl group and the adjacent nitrogen atom can act as hydrogen bond acceptors and donors, respectively. Modifications to this core, such as altering the substitution at the C-3 position, are expected to have a profound impact on activity. While direct studies on varying the C-3 substituent from a benzyl group are scarce for this specific scaffold, research on other 3-substituted piperazin-2-ones indicates the importance of this position for stereospecific interactions with biological targets unisi.it.

Substituents on Piperazine Nitrogens: The nitrogen atoms at positions 1 and 4 of the piperazine ring are key points for derivatization. The N1-substituent, in particular, can significantly influence the pharmacological profile. For example, in a series of σ1 receptor ligands based on a benzylpiperazine scaffold, modifications at this position led to significant changes in affinity and selectivity nih.gov. The introduction of bulky or flexible chains can alter the molecule's ability to fit into a binding pocket and can also impact its pharmacokinetic properties. The N4-position, being part of the lactam, is less amenable to substitution without altering the core structure.

The interplay between these three regions is crucial. For example, the optimal substituent on the benzyl ring may depend on the nature of the group at the N1 position of the piperazine ring. A holistic approach to SAR, considering the entire molecule, is therefore essential for the rational design of new derivatives with desired biological effects.

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives Based on Analogous Scaffolds

Molecular RegionModificationPotential Impact on Biological ActivityReference Example (Analogous Scaffold)
Benzyl Moiety Substitution on the phenyl ring (e.g., methoxy, trifluoromethyl)Alters electronic and steric properties, influencing binding affinity and target selectivity.N-benzylpyrazine-2-carboxamides for antimycobacterial activity. nih.gov
Positional Isomerism of SubstituentsCan affect the orientation of the benzyl group within the binding site, impacting potency.N/A
Piperazin-2-one Core Stereochemistry at C-3Can lead to enantioselective binding and functional activity at chiral biological targets.General principle for 3-substituted piperazin-2-ones. unisi.it
Replacement of the carbonyl groupWould fundamentally alter the lactam structure, likely leading to a complete loss or change in the original activity profile.N/A
Piperazine Nitrogens Substitution at N-1Can modulate receptor affinity, selectivity, and pharmacokinetic properties. Introduction of bulky groups can enhance or decrease activity depending on the target.Benzylpiperazine derivatives as σ1 receptor ligands. nih.gov
Acylation/Alkylation at N-1Introduces different functional groups that can form new interactions with the target protein.N/A

Note: This table is based on inferences from related chemical scaffolds due to the limited direct SAR data on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound scaffolds, QSAR studies could provide predictive models to guide the design of new derivatives with enhanced potency and selectivity, thereby reducing the need for extensive synthetic efforts and biological screening.

Although no specific QSAR studies for this compound have been reported in the reviewed literature, the principles of QSAR can be illustrated by examining studies on structurally related compounds, such as benzylpiperidine derivatives. A QSAR study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists utilized various physicochemical descriptors, including hydrophobicity (π), electronic (Hammett σ), and steric (molar refractivity) parameters. nih.gov The analysis revealed the importance of lipophilicity and electron-donating substituents for the binding affinity.

A hypothetical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Compilation: A dataset of this compound analogs with their corresponding in vitro biological activity data (e.g., IC₅₀ or Kᵢ values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molar volume), electronic properties (e.g., dipole moment), and hydrophobic fields.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation techniques.

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. These methods generate 3D contour maps that visualize the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such a study on this compound derivatives could reveal, for example, that a bulky, electron-withdrawing substituent at the para-position of the benzyl ring is optimal for a particular biological target.

The development of robust QSAR models for the this compound scaffold would be a valuable tool in medicinal chemistry, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation. rsc.org

Table 2: Key Descriptors and Methods for a Potential QSAR Study of this compound Derivatives

Descriptor TypeExamplesInformation ProvidedPotential QSAR Method
Physicochemical LogP, Molar Refractivity, Hammett constantsLipophilicity, steric bulk, electronic effects.Hansch Analysis, MLR
Topological Connectivity indices, Shape indicesMolecular branching and shape.MLR, PLS
3D-Field Based Steric and electrostatic fields3D distribution of steric and electronic properties.CoMFA, CoMSIA
Quantum Chemical HOMO/LUMO energies, Mulliken chargesElectronic structure and reactivity.MLR, PLS

Note: This table outlines potential approaches for a QSAR study on this compound, as no specific studies have been found.

Applications of 3 Benzylpiperazin 2 One in Chemical Biology and Advanced Materials

3-Benzylpiperazin-2-one as a Chemical Probe for Elucidating Biological Mechanisms

The identification of the cellular targets of bioactive small molecules is a crucial step in understanding their mechanisms of action. Chemical probes, which are typically derivatives of a parent compound modified with a reporter tag, are invaluable tools in this endeavor. While the literature does not yet describe a specific tagged or labeled this compound probe, the principles of chemical proteomics provide a clear framework for its potential design and application.

Design and Synthesis of Tagged or Labeled this compound Probes

A chemical probe based on this compound would consist of three key components: the this compound core as the recognition element, a linker, and a reporter tag. The design of such a probe would need to ensure that the addition of the linker and tag does not significantly alter the parent molecule's biological activity. The piperazinone ring offers two nitrogen atoms that could serve as attachment points for a linker.

Reporter Tags: Common reporter tags that could be appended to a this compound scaffold include:

Biotin: For strong and specific binding to avidin (B1170675) or streptavidin, enabling affinity purification.

Alkyne or Azide Groups: For bioorthogonal "click" chemistry reactions, allowing for the attachment of fluorescent dyes or other reporter molecules in a biological context.

Fluorescent Groups: For direct visualization of the probe's localization within cells.

The synthesis of a tagged probe would involve a multi-step process, starting with the functionalization of the this compound core, followed by the attachment of a linker and finally the reporter tag.

Table 1: Potential Components of a this compound Chemical Probe

ComponentExamplesPurpose
Recognition Element This compoundBinds to the biological target(s) of interest.
Linker Polyethylene glycol (PEG), alkyl chainsProvides spatial separation between the core and the tag.
Reporter Tag Biotin, Alkyne, Azide, Fluorescent dyeEnables detection and/or enrichment of the probe-target complex.

This compound as a Versatile Building Block in Complex Molecule Synthesis

The rigidified, chiral scaffold of this compound makes it an excellent starting point for the synthesis of more complex molecules, particularly those designed to mimic the secondary structures of peptides.

Incorporation into Peptidomimetic and Macrocyclic Architectures

Peptidomimetics are compounds that are designed to mimic the structure and function of peptides but with improved pharmacological properties, such as increased stability and oral bioavailability. The this compound skeleton has been successfully utilized as a scaffold to create peptidomimetics that can disrupt protein-protein interactions (PPIs).

For instance, the (S)-3-benzylpiperazin-2-one skeleton has been synthesized and incorporated into small molecules designed to inhibit the interaction between the SARS-CoV-2 Spike protein and the human ACE2 receptor, a critical step in viral entry. researchgate.net This highlights the potential of this scaffold in the development of antiviral therapeutics.

Furthermore, derivatives of this compound have been used to construct novel internal bicyclic peptidomimetics. These constrained structures are designed to mimic beta-turns in peptides, which are often involved in molecular recognition events. The synthesis of a substituted octahydropyrazino[1,2-a]pyrimidin-6-one from a this compound derivative demonstrates the utility of this scaffold in creating complex, three-dimensional structures.

Table 2: Examples of Peptidomimetics Incorporating the this compound Scaffold

Peptidomimetic TypeTarget ApplicationKey Synthetic Feature
Small Molecule InhibitorInhibition of SARS-CoV-2 Spike-ACE2 InteractionIncorporation of the (S)-3-benzylpiperazin-2-one skeleton. researchgate.net
Internal Bicyclic PeptidomimeticMimicking peptide beta-turnsSynthesis of an octahydropyrazino[1,2-a]pyrimidin-6-one from a derivative.

Applications in the Development of Supramolecular Assemblies or Polymeric Materials

Methodological Advancements in Chemical Research Driven by this compound Studies

The synthesis of chiral, substituted piperazin-2-ones is a significant challenge in organic chemistry. The development of efficient and stereoselective methods for the synthesis of the this compound scaffold can be considered a methodological advancement in itself, as it provides access to a valuable building block for drug discovery and chemical biology.

Recent research has focused on developing novel synthetic routes to piperazin-2-one (B30754) derivatives. These include cascade reactions that allow for the formation of multiple bonds in a single step, leading to increased efficiency. For example, a metal-promoted cascade approach to piperazin-2-ones has been described, which introduces two points of diversity and creates three new bonds in one operation. While not specific to this compound, these advancements in piperazin-2-one synthesis could be applied to the construction of this particular scaffold.

Furthermore, the development of a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines provides another route to functionalized piperazine (B1678402) cores. These methodological improvements are crucial for enabling the synthesis of libraries of this compound derivatives for biological screening and for the construction of the more complex molecules discussed in the previous sections.

Future Perspectives and Emerging Research Directions for 3 Benzylpiperazin 2 One

Unexplored Synthetic Methodologies and Chemical Transformations

While established methods for the synthesis of piperazinones exist, the development of novel and more efficient synthetic routes for 3-benzylpiperazin-2-one and its derivatives is a key area for future investigation. Researchers are expected to focus on methodologies that offer improved stereoselectivity, higher yields, and greater molecular diversity.

One promising avenue is the application of photoredox catalysis for C-H functionalization. mdpi.com This approach could enable the direct introduction of various substituents onto the piperazine (B1678402) ring or the benzyl (B1604629) moiety, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process. mdpi.com Additionally, the use of novel catalytic systems, including enzymatic and organocatalytic methods, could provide access to enantiomerically pure forms of this compound, which are crucial for elucidating its structure-activity relationships.

Further exploration of multicomponent reactions (MCRs) also holds promise for the rapid generation of diverse libraries of this compound analogs. MCRs, by their nature, allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly efficient means of exploring the chemical space around this scaffold.

In terms of chemical transformations, future work will likely involve the derivatization of the this compound core to modulate its physicochemical and pharmacological properties. This could include modifications at the N1 and N4 positions of the piperazine ring, as well as substitutions on the aromatic ring of the benzyl group. Such modifications can influence factors like solubility, metabolic stability, and target-binding affinity.

Table 1: Potential Unexplored Synthetic Methodologies

MethodologyPotential Advantages
Photoredox CatalysisDirect C-H functionalization, milder reaction conditions.
Enzymatic CatalysisHigh stereoselectivity, environmentally friendly.
Multicomponent ReactionsIncreased efficiency, rapid library synthesis.
Flow ChemistryImproved scalability, safety, and reaction control.

Identification of Novel Molecular Targets and Mechanistic Paradigms for this compound

A critical area of future research is the identification and validation of novel molecular targets for this compound and its derivatives. While some benzylpiperazine compounds have been investigated for their activity at various receptors and enzymes, the specific targets of this compound remain largely unexplored. nih.govnih.gov

Modern chemical biology techniques, such as chemical proteomics and thermal shift assays, can be employed to systematically screen for protein binding partners of this compound in an unbiased manner. The identification of such targets will be the first step in unraveling its mechanism of action. For instance, studies on similar benzylpiperazine scaffolds have revealed interactions with proteins involved in apoptosis, such as the Bcl-2 family of proteins. nih.gov It is plausible that this compound could also modulate such protein-protein interactions.

Once a primary target is identified, subsequent research will need to focus on elucidating the detailed molecular mechanism of action. This will involve a combination of biochemical and cell-based assays to understand how the binding of this compound to its target protein translates into a cellular response. Techniques such as X-ray crystallography and cryo-electron microscopy could provide atomic-level insights into the binding mode of the compound, which would be invaluable for structure-based drug design efforts.

Integration of Advanced Computational Approaches with Experimental Research

The integration of computational chemistry with experimental studies will be instrumental in accelerating the research and development of this compound-based compounds. Molecular modeling techniques can provide valuable insights into the potential binding modes and affinities of this compound with various biological targets.

In silico screening of virtual compound libraries based on the this compound scaffold against known protein targets can help to prioritize the synthesis of the most promising candidates. nih.gov Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the compound-target complex, providing a deeper understanding of the binding interactions and the conformational changes that may occur upon binding.

Quantitative structure-activity relationship (QSAR) studies can also be employed to develop predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can guide the design of new analogs with improved potency and selectivity.

Table 2: Computational Approaches in this compound Research

Computational MethodApplication
Molecular DockingPrediction of binding poses and affinities.
Molecular DynamicsSimulation of compound-target interactions over time.
Virtual ScreeningIdentification of potential hits from large compound libraries.
QSARDevelopment of predictive models for biological activity.

Broader Scientific Impact and Potential Contributions of this compound Research to Chemical and Biological Sciences

Research focused on this compound has the potential to make significant contributions to both chemical and biological sciences. From a chemical standpoint, the development of novel synthetic methodologies for this scaffold will add to the synthetic chemist's toolkit and may be applicable to the synthesis of other complex heterocyclic compounds.

In the biological sciences, the identification of novel molecular targets for this compound could open up new avenues for therapeutic intervention in a range of diseases. If this compound is found to modulate a previously "undruggable" target, it could serve as a valuable chemical probe to study the function of that target and as a starting point for the development of new medicines. The exploration of the biological activities of this compound derivatives could lead to the discovery of new therapeutic agents for conditions such as cancer, neurodegenerative diseases, or infectious diseases. nih.govmdpi.com The insights gained from studying the mechanism of action of this compound could also contribute to a more fundamental understanding of cellular signaling pathways and disease pathogenesis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Benzylpiperazin-2-one in laboratory settings?

  • Methodological Guidance :

  • Handling : Avoid skin/eye contact and inhalation; use chemical safety goggles, gloves, and lab coats. Ensure adequate ventilation, especially in confined spaces .
  • Storage : Keep containers tightly sealed in dry, well-ventilated areas. Reseal opened containers carefully to prevent leakage .
  • Spill Management : Sweep or vacuum spills into a sealed container for disposal. Avoid environmental release .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with water for 15 minutes. Consult a physician and provide SDS documentation .

Q. What synthetic routes are commonly employed to prepare this compound and its derivatives?

  • Methodological Guidance :

  • Aminomethylation : React 1-(4-ethoxyphenyl)-2-phenylethanone with benzylpiperazine derivatives under controlled conditions (e.g., reflux in ethanol) .
  • Bivalent Ligand Synthesis : Use multi-step procedures (e.g., General Procedure D) to attach benzoxazolone/benzothiazolone moieties via alkyl linkers. Typical yields range from 51–53% .
  • Electrochemical Methods : Explore electrochemical rearrangement for ring formation, as demonstrated in benzoxazinone synthesis (adjust voltage and solvent polarity) .

Q. How is structural characterization of this compound validated in academic research?

  • Methodological Guidance :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm piperazinone ring substitution patterns and benzyl group integration .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed mass accuracy within ±2 ppm) .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with low inherent efficiency?

  • Methodological Guidance :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in coupling reactions .
  • Catalyst Optimization : Evaluate palladium or copper catalysts for cross-coupling steps, adjusting ligand ratios .
  • Temperature Gradients : Perform reactions under reflux vs. microwave-assisted conditions to reduce side-product formation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?

  • Methodological Guidance :

  • 2D NMR Techniques : Use COSY, HSQC, and NOESY to differentiate overlapping proton environments (e.g., distinguishing benzyl vs. alkyl protons) .
  • Computational Validation : Compare experimental 13C^{13}C shifts with DFT-calculated values (software: Gaussian or ORCA) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for benzodiazepinone analogs .

Q. How should researchers assess the ecological impact of this compound given limited toxicity data?

  • Methodological Guidance :

  • Read-Across Analysis : Use data from structurally related compounds (e.g., piperazine derivatives) to model biodegradability and bioaccumulation potential .
  • Acute Toxicity Assays : Perform Daphnia magna or Aliivibrio fischeri bioassays to estimate EC50 values .
  • Soil Mobility Studies : Conduct column chromatography experiments to measure adsorption coefficients (KdK_d) .

Q. What methodologies enable the design of bioactive this compound derivatives for target-specific applications?

  • Methodological Guidance :

  • Scaffold Hybridization : Attach pharmacophores (e.g., benzothiazole or sulfonyl groups) to the piperazinone core via alkyl spacers, as seen in CNS-targeting analogs .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro, methoxy) on the benzyl group and assess binding affinity via radioligand assays .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) across studies?

  • Methodological Guidance :

  • Purity Verification : Re-crystallize samples and analyze via HPLC (≥95% purity threshold) .
  • Interlaboratory Comparison : Collaborate with independent labs to standardize measurement protocols (e.g., DSC for melting points) .
  • Literature Meta-Analysis : Identify trends in solvent systems or synthetic routes that correlate with property variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.